![molecular formula C17H14N4O B2525784 N-([2,3'-bipyridin]-4-ylmethyl)picolinamide CAS No. 2034542-08-8](/img/structure/B2525784.png)
N-([2,3'-bipyridin]-4-ylmethyl)picolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,3’-bipyridin]-4-ylmethyl)picolinamide is a complex organic compound that features a bipyridine moiety linked to a picolinamide group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, coordination chemistry, and materials science. The bipyridine unit is known for its strong metal-binding properties, making it a valuable ligand in coordination complexes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)picolinamide typically involves the following steps:
Formation of the bipyridine core: This can be achieved through various coupling reactions such as the Suzuki coupling, Stille coupling, or Negishi coupling, where pyridine derivatives are coupled in the presence of a palladium catalyst.
Attachment of the picolinamide group: The bipyridine core is then reacted with picolinic acid or its derivatives under amide formation conditions. This can involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Types of Reactions:
Oxidation: The bipyridine unit can undergo oxidation reactions, often facilitated by metal catalysts.
Reduction: The compound can be reduced under hydrogenation conditions, typically using palladium on carbon as a catalyst.
Substitution: The bipyridine and picolinamide moieties can participate in various substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated reagents and bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced forms of the bipyridine or picolinamide units.
Substitution: Various substituted bipyridine or picolinamide derivatives.
科学研究应用
N-([2,3’-bipyridin]-4-ylmethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)picolinamide largely depends on its application:
Coordination Chemistry: Acts as a ligand, binding to metal centers through the nitrogen atoms of the bipyridine and picolinamide units.
Biological Systems: May interact with proteins or enzymes, potentially inhibiting their activity or altering their function through binding to active sites or allosteric sites.
相似化合物的比较
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
Picolinamide: The parent compound of the picolinamide group, used in various chemical and biological applications.
Uniqueness: N-([2,3’-bipyridin]-4-ylmethyl)picolinamide is unique due to its combined bipyridine and picolinamide functionalities, which provide it with versatile binding properties and potential for diverse applications. Its ability to form stable complexes with metals and interact with biological targets makes it a valuable compound in both research and industrial contexts.
属性
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(15-5-1-2-8-19-15)21-11-13-6-9-20-16(10-13)14-4-3-7-18-12-14/h1-10,12H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMFQVHMEAYPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2525706.png)
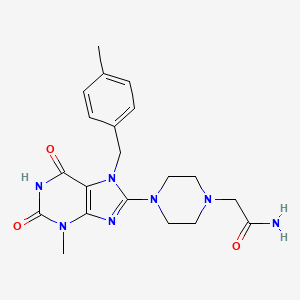
![3,7,9-trimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2525708.png)
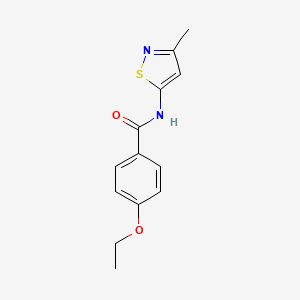
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2525710.png)
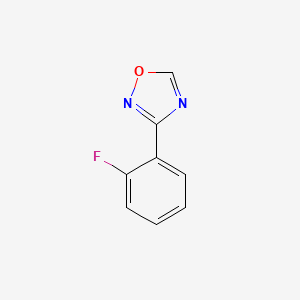
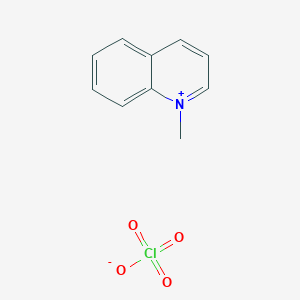
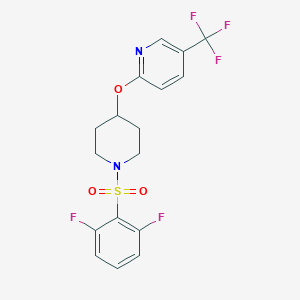
![5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2525716.png)
![N-[1-(furan-2-yl)propan-2-yl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2525717.png)

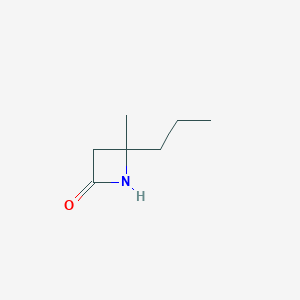
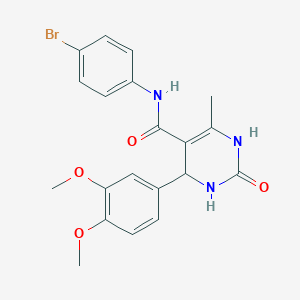
![ethyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2525722.png)
